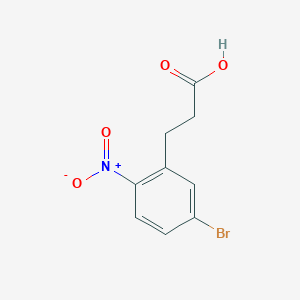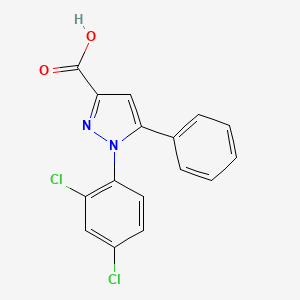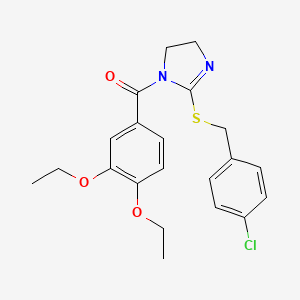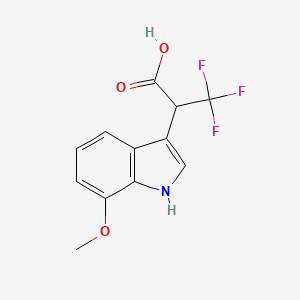![molecular formula C11H8N4 B2995232 1-苯基-1H-[1,2,3]三唑并[4,5-c]吡啶 CAS No. 129303-82-8](/img/structure/B2995232.png)
1-苯基-1H-[1,2,3]三唑并[4,5-c]吡啶
描述
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine belongs to the class of triazolopyridine . It is a five-membered heteroaromatic ring fused pyridine derivative . These types of compounds are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .Molecular Structure Analysis
1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology and industry . The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Chemical Reactions Analysis
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine has a molecular weight of 196.21 . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .科学研究应用
LSD1 Inhibition for Cancer Therapy
Triazole derivatives have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating lysine methylation. Abnormal overexpression of LSD1 is associated with the progression of certain human malignancies. Targeting LSD1 with RNAi or small molecule inhibitors could lead to the suppression of cancer proliferation and migration .
Synthetic Methodology Development
Triazoles are often used in the development of new synthetic methodologies. For example, a Pfizer patent detailed the use of triazole derivatives in synthesizing complex molecules, which can be applied in various fields including pharmaceuticals and materials science .
Antibacterial Agents
Triazole compounds have shown promising antibacterial activities. Newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for their minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests potential antibacterial applications for “1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine”.
Antiproliferative Agents for Cancer Treatment
Some triazole derivatives have been found to possess significant antiproliferative properties against cancer cells. For instance, certain triazole compounds were identified as potent agents with low IC50 values against specific leukemia cell lines .
Chemistry and Tautomerism Studies
The chemistry of triazoles is rich and varied, with studies focusing on their tautomerism – the ability of a chemical compound to exist in two or more interconvertible forms . This aspect can be explored for “1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine” to understand its chemical behavior and potential applications.
Pharmaceutical Synthesis
Triazoles are key intermediates in the synthesis of various pharmaceutical agents. For example, the ammonolysis of certain triazole derivatives can form pharmaceutically important agents such as rufinamide . This indicates that “1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine” could be a valuable intermediate in pharmaceutical synthesis.
作用机制
Target of Action
1-Phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a complex heterocyclic compoundTriazolopyridine derivatives, which are structurally similar to this compound, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazolopyridines can bind to biological systems due to their structural similarity with dna bases such as adenine and guanine . This suggests that 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds containing a triazolopyridine ring have been found in structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . This suggests that 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine may influence a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of triazolopyridine derivatives contribute positively to the compounds they are incorporated into . These properties could potentially impact the bioavailability of 1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine.
Result of Action
Given the broad range of biological activities associated with triazolopyridine derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the effectiveness of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
属性
IUPAC Name |
1-phenyltriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELYOBDSJCMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-[1,2,3]triazolo[4,5-c]pyridine | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)


![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)

![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)
